2-[(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-(4-methylphenyl)ethanone
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Overview
Description
2-[(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-(4-methylphenyl)ethanone is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrazolo[1,5-a]pyrimidine core with various substituents, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of 2-[(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-(4-methylphenyl)ethanone typically involves multi-step organic reactionsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and solvents .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfanyl group.
Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents under controlled temperatures and pressures.
Scientific Research Applications
2-[(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-(4-methylphenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[1,5-a]pyrimidine core can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- 2,5-dimethyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- 3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives
These compounds share structural similarities but differ in their substituents, leading to variations in their biological activities and applications.
Properties
Molecular Formula |
C30H27N3OS |
---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
2-(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-1-(4-methylphenyl)ethanone |
InChI |
InChI=1S/C30H27N3OS/c1-20-14-16-24(17-15-20)27(34)19-35-30-26(18-23-10-6-4-7-11-23)21(2)31-29-28(22(3)32-33(29)30)25-12-8-5-9-13-25/h4-17H,18-19H2,1-3H3 |
InChI Key |
AEMBWKIJEJKYAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=C(C(=NC3=C(C(=NN32)C)C4=CC=CC=C4)C)CC5=CC=CC=C5 |
Origin of Product |
United States |
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